(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid
Description
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure features a 3-phenoxyphenyl substituent at the β-carbon of the propanoic acid backbone, with an R-configuration at the stereogenic center. This compound is primarily utilized in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection during solid-phase synthesis . The phenoxy group on the phenyl ring may influence electronic and steric properties, impacting its reactivity in coupling reactions or interactions in biological systems.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c32-29(33)18-28(20-9-8-12-22(17-20)36-21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJMJJJYPFKJCL-MUUNZHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Reactivity Differences
- Electron-Withdrawing vs. Fluorinated derivatives (e.g., 3,5-difluoro in , trifluoromethyl in ) improve metabolic stability and lipophilicity, making them valuable in medicinal chemistry . Alkyl substituents (e.g., o-tolyl in , isopropyl in ) introduce steric bulk, which may hinder reaction rates in solid-phase synthesis but improve target specificity .
Stereochemical Impact : The R-configuration in the target compound and analogs (e.g., ) contrasts with S-configuration variants (e.g., ). This affects chiral recognition in enzyme-mediated processes or receptor binding .
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